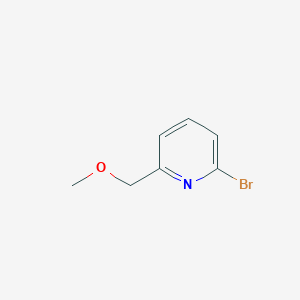

2-Bromo-6-(methoxymethyl)pyridine

Description

Contextual Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are a critical class of compounds in organic synthesis, serving as essential precursors for a wide array of functionalized molecules. nih.gov The carbon-halogen bond in these derivatives provides a reactive site for various cross-coupling reactions, allowing for the introduction of diverse substituents onto the pyridine ring with high regioselectivity. nih.gov

The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which generally makes it more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov Halogenation of the pyridine ring, therefore, creates a valuable handle for synthetic chemists to construct complex molecular architectures. For instance, the bromine atom in compounds like 2-bromopyridine (B144113) can be readily displaced or utilized in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Several methods exist for the synthesis of halogenated pyridines, including direct halogenation, which can sometimes require harsh conditions, and diazotization of aminopyridines followed by treatment with a halogen source. youtube.comorgsyn.org The development of more selective and milder halogenation techniques remains an active area of research. nih.gov

The utility of halogenated pyridines is exemplified by their extensive use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These reactions enable the formation of biaryl compounds, arylamines, and arylalkynes, respectively, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netresearchgate.netnih.gov For example, 2-bromopyridines can be coupled with aryl boronic acids in Suzuki-Miyaura reactions to generate 2-arylpyridines, a structure found in numerous biologically active compounds. nih.govresearchgate.netresearchgate.net Similarly, Buchwald-Hartwig amination allows for the synthesis of substituted aminopyridines, which are also important pharmacophores. chemspider.comamazonaws.comresearchgate.net

Strategic Role of Pyridine Scaffolds in Advanced Ligand Design and Functional Materials Research

The pyridine ring is a ubiquitous and highly significant scaffold in chemistry. nih.govrsc.org Its presence in natural products like nicotine (B1678760) and vitamins, as well as in a vast number of synthetic compounds, underscores its importance. nih.govrsc.org The nitrogen atom in the pyridine ring imparts unique electronic properties and the ability to act as a ligand, forming stable complexes with a wide range of metal ions. nih.gov This characteristic is fundamental to its strategic role in advanced ligand design and functional materials research.

In the realm of ligand design, pyridine-based structures are central to the development of "pincer" ligands. These are tridentate ligands that bind to a metal center in a meridional fashion, often conferring exceptional thermal stability to the resulting metal complex. rsc.org The rigidity of the pincer framework, which often incorporates a central pyridine ring, provides a high degree of control over the coordination environment of the metal, which is crucial for catalytic applications. rsc.orgnih.gov Pyridine diimine (PDI) ligands, for example, are a privileged class of redox-active scaffolds that can store and transfer electrons, playing a direct role in catalytic transformations. digitellinc.com

The incorporation of pyridine scaffolds into functional materials is another area of intense research. The electronic properties of pyridine derivatives can be tuned by the introduction of various substituents, influencing their optical and electronic behavior. nih.gov This makes them attractive components for organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The ability of the pyridine nitrogen to participate in hydrogen bonding and other non-covalent interactions also influences the self-assembly and packing of molecules in the solid state, which is a key consideration in the design of crystalline functional materials. nih.gov

The versatility of the pyridine scaffold, stemming from its electronic properties, coordinating ability, and the ease with which it can be functionalized, ensures its continued and expanding role in the development of new catalysts, functional materials, and bioactive molecules. researchgate.netnih.gov

Data on 2-Bromo-6-(methoxymethyl)pyridine and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 139199-73-6 | C₇H₈BrNO | 202.05 |

| 2-Bromopyridine | 109-04-6 | C₅H₄BrN | 157.99 |

| 2-Aminopyridine | 504-29-0 | C₅H₆N₂ | 94.11 |

| 2,6-Dibromopyridine (B144722) | 626-05-1 | C₅H₃Br₂N | 236.89 |

| (6-bromopyridin-2-yl)methanol | 33674-96-3 | C₆H₆BrNO | 188.02 |

| 2-Bromo-6-methylpyridine | 5315-25-3 | C₆H₆BrN | 172.02 |

| 2-Bromo-6-methoxypyridine | 40473-07-2 | C₆H₆BrNO | 188.02 |

| Compound Name | Property | Value | Source |

| This compound | Molecular Formula | C₇H₈BrNO | uni.lu |

| InChIKey | AVRFGDUMTXKMNR-UHFFFAOYSA-N | uni.lu | |

| Monoisotopic Mass | 200.97893 Da | uni.lu | |

| (6-bromopyridin-2-yl)methanol | Melting Point | 34 - 41 °C | thermofisher.comfishersci.se |

| Solubility | Slightly soluble in water | fishersci.ca | |

| 2-Bromo-6-methoxypyridine | Boiling Point | 206 °C | sigmaaldrich.com |

| Density | 1.53 g/mL at 25 °C | sigmaaldrich.com | |

| Refractive Index | n20/D 1.559 | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-(methoxymethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-10-5-6-3-2-4-7(8)9-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRFGDUMTXKMNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299940 | |

| Record name | 2-Bromo-6-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112575-15-2 | |

| Record name | 2-Bromo-6-(methoxymethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112575-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-(methoxymethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-6-(methoxymethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Chemical Reactivity and Transformation Pathways of 2 Bromo 6 Methoxymethyl Pyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the pyridine (B92270) ring is an excellent handle for introducing a wide variety of substituents through transition metal-catalyzed cross-coupling reactions. This approach is one of the most powerful methods for creating new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are highly effective for forming new carbon-carbon bonds at the C2 position of 2-Bromo-6-(methoxymethyl)pyridine. Several named reactions are particularly prominent.

The Suzuki-Miyaura coupling is a versatile method that pairs the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorgsyn.org While specific examples with this compound are not extensively documented in readily available literature, the reactivity can be inferred from similar 2-bromopyridine (B144113) substrates. researchgate.netresearchgate.net The reaction generally proceeds in high yields and tolerates a wide range of functional groups. researchgate.net A typical protocol involves a palladium source like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or KF in a suitable solvent like dioxane or aqueous isopropanol. researchgate.netreddit.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Pd(OAc)₂ / Ligand | K₂CO₃ | Aq. Isopropanol | 80 °C | Good to Excellent | researchgate.net |

| Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 80-100 °C | High | reddit.com |

| CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 100 °C | 91-97% | researchgate.net |

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. google.commasterorganicchemistry.com This reaction is typically co-catalyzed by palladium and copper salts, in the presence of a base like an amine, which often serves as the solvent. google.comnih.gov The reaction is valued for its mild conditions, often proceeding at room temperature. google.com Copper-free variations have also been developed to avoid homocoupling of the alkyne. mdma.ch For 2-bromopyridines, these couplings provide access to 2-alkynylpyridine derivatives, which are important intermediates in medicinal chemistry and materials science. nih.govlibretexts.org

Table 2: Typical Conditions for Sonogashira Coupling of Bromopyridines

| Catalyst System | Base | Solvent | Temperature | Yield | Reference |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 72-96% | masterorganicchemistry.com |

| Pd(OAc)₂ / P(p-tol)₃ | DBU | N/A | 80 °C | Good | mdma.ch |

| Pd(PPh₃)₄ / CuI | Amine | Amine | Room Temp | Good | google.com |

The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. researchgate.net This method is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. researchgate.netchem-station.com The reaction of 2-bromopyridines with organozinc reagents, catalyzed by systems like tetrakis(triphenylphosphine)palladium(0), proceeds under mild conditions to afford a diverse range of substituted pyridines in good to excellent yields. researchgate.net

Copper-catalyzed reactions, particularly Ullmann-type couplings, are a classical and effective method for forming carbon-heteroatom bonds, such as C-N and C-O bonds. wikipedia.orgresearchgate.net In the context of this compound, this reaction would involve coupling with an amine or an alcohol to yield the corresponding 2-amino- or 2-alkoxypyridine derivative. Modern protocols often use a copper(I) salt (e.g., CuI) as the catalyst, a base, and sometimes a ligand to facilitate the reaction under milder conditions than the traditional high-temperature Ullmann condensation. wikipedia.orgresearchgate.net For example, the amination of 2-bromopyridine with various amines has been successfully achieved using a CuI catalyst in deep eutectic solvents, avoiding the need for additional ligands and proceeding at moderate temperatures (60-100 °C). wikipedia.org

Selective functionalization of a molecule with multiple potential reaction sites is a key challenge in organic synthesis. For a substrate like this compound, selectivity in cross-coupling reactions is primarily governed by the inherent reactivity of the C-Br bond. In di- or polyhalogenated pyridines, the site of reaction can often be controlled. For instance, in palladium-catalyzed couplings, the reactivity of halogens follows the order I > Br > Cl, allowing for selective reaction at an iodo-substituted position while leaving a bromo- or chloro-substituent intact. researchgate.net Similarly, the position on the pyridine ring influences reactivity; 2- and 4-halopyridines are generally more reactive in cross-coupling reactions than 3-halopyridines. libretexts.orgresearchgate.net While this compound has only one halogen, these principles become critical when it is incorporated into more complex, polyfunctional molecules.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic rings like pyridine. The electronegative nitrogen atom withdraws electron density from the ring, particularly from the ortho (C2, C6) and para (C4) positions, making them susceptible to attack by nucleophiles.

In principle, a strong nucleophile could attack the pyridine ring of this compound at the C2 or C6 positions. Attack at these positions leads to a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge is delocalized onto the ring nitrogen atom, which is a key stabilizing feature. However, for SₙAr to occur, there must be a suitable leaving group at the position of attack. While bromine is a good leaving group, direct SₙAr reactions on 2-bromopyridines are often outcompeted by the more efficient transition metal-catalyzed cross-coupling reactions.

SₙAr on halopyridines is more common when the ring is further activated by strong electron-withdrawing groups or when using highly reactive nucleophiles under forcing conditions. For 2-bromopyridine itself, direct substitution with amines often requires high temperatures and pressures. Therefore, while mechanistically plausible, the SₙAr pathway on this compound is generally a less utilized synthetic route compared to cross-coupling. Recent studies suggest that many reactions previously thought to be stepwise SₙAr might proceed through a concerted mechanism, especially for good leaving groups like bromide.

Transformations of the Methoxymethyl Group at the C6-Position

The methoxymethyl group at the C6 position provides another avenue for synthetic modification, primarily through cleavage of the ether bond.

Cleavage of the methyl ether in the C6-(methoxymethyl) substituent converts it to a hydroxymethyl group, yielding (6-Bromopyridin-2-yl)methanol. This transformation is important for unmasking a primary alcohol functionality, which can then be used in subsequent reactions such as oxidation or esterification.

The cleavage of aryl methyl ethers is a common transformation, though it often requires harsh reagents due to the stability of the ether linkage. researchgate.net The most common and effective reagent for this purpose is boron tribromide (BBr₃). The reaction proceeds via a Lewis acid-base interaction between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. mdma.ch This method is typically performed at low temperatures (e.g., -78 °C to room temperature) in an inert solvent like dichloromethane. Other reagents capable of cleaving aryl methyl ethers include strong protic acids like HBr or HI at high temperatures, or combinations of Lewis acids and nucleophiles like AlCl₃/NaI. google.com Care must be taken to choose conditions that are compatible with the bromopyridine moiety to avoid undesired side reactions.

Table 3: Common Reagents for Aryl Methyl Ether Demethylation

| Reagent | Solvent | Temperature | Key Features | Reference |

| BBr₃ | Dichloromethane | -78 °C to RT | Highly effective, most common choice | |

| 47% HBr | Acetic Acid (optional) | ~130 °C | Strong Brønsted acid, harsh conditions | |

| Pyridinium hydrochloride | Neat | ~140-190 °C | Molten salt, solvent-free | researchgate.netgoogle.com |

| AlCl₃ / NaI | Acetonitrile (B52724) | Reflux | Alternative to BBr₃ | google.com |

Derivatization via the Methylene (B1212753) Bridge

The methylene bridge in the 6-(methoxymethyl) substituent offers a site for derivatization, primarily through the abstraction of its protons. These protons exhibit a degree of acidity due to their position adjacent to the electron-withdrawing pyridine ring and the oxygen atom. This "benzylic-like" reactivity allows for the formation of a stabilized carbanion upon treatment with a strong base. This carbanion can then be trapped by various electrophiles, leading to the synthesis of a diverse array of derivatives.

While specific research detailing the deprotonation and subsequent derivatization of this compound is not extensively documented in publicly available literature, the principles of organic chemistry suggest a viable pathway for such transformations. Strong, non-nucleophilic bases are typically required to achieve deprotonation without competing nucleophilic attack at the pyridine ring.

Hypothetical Reaction Scheme:

The general strategy for the derivatization at the methylene bridge can be outlined as follows:

Deprotonation: Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium, lithium diisopropylamide - LDA) or a strong non-nucleophilic hydride base (e.g., sodium hydride), in an aprotic solvent (e.g., tetrahydrofuran, diethyl ether) at low temperatures. This step generates a pyridinyl-stabilized carbanion.

Electrophilic Quench: The resulting carbanion is then reacted with a suitable electrophile to introduce a new substituent at the methylene position.

The table below illustrates potential derivatization reactions based on this proposed pathway.

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. n-BuLi, THF, -78 °C 2. CH₃I | 2-Bromo-6-(1-methoxyethyl)pyridine | Alkylation |

| This compound | 1. LDA, THF, -78 °C 2. PhCHO | 2-Bromo-6-(1-methoxy-2-phenyl-2-hydroxyethyl)pyridine | Aldol-type Addition |

| This compound | 1. NaH, THF 2. (CH₃)₃SiCl | 2-Bromo-6-(methoxymethylsilyl)pyridine | Silylation |

| This compound | 1. n-BuLi, THF, -78 °C 2. CO₂; then H₃O⁺ | 2-(6-Bromopyridin-2-yl)-2-methoxyacetic acid | Carboxylation |

Note: The reactions and products in this table are illustrative and based on general chemical principles, pending specific experimental validation in published research.

Electrophilic Reactions on the Pyridine System

The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic character generally makes it less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. The presence of a bromine atom, an electron-withdrawing group, further deactivates the ring. Conversely, the methoxymethyl group is a weak activating group.

The directing effect of the substituents on the pyridine ring in this compound will influence the regioselectivity of any potential electrophilic attack. The nitrogen atom strongly directs electrophiles to the 3- and 5-positions. The 2-bromo and 6-methoxymethyl groups will also exert their influence on the electron density of the available positions.

Research on the electrophilic substitution of pyridine itself shows that harsh reaction conditions are often required, and yields can be low. researchgate.netgeorgiasouthern.eduyoutube.com Common electrophilic reactions and their expected outcomes with this compound are considered below, although specific experimental data for this compound is sparse.

Nitration:

Nitration of pyridine is notoriously difficult and often requires forcing conditions. The reaction of this compound with a standard nitrating mixture (concentrated nitric and sulfuric acids) would be expected to be challenging due to the deactivating nature of the pyridine nitrogen and the bromine substituent. If the reaction were to proceed, substitution would be anticipated at the C3 or C5 position, with the electronic and steric effects of the existing substituents influencing the final regiochemical outcome.

Halogenation:

Electrophilic halogenation of the pyridine ring also requires more forcing conditions than for benzene. The presence of the deactivating bromine atom would likely hinder further halogenation. If achieved, substitution would be predicted to occur at one of the less hindered and electronically favored positions, such as C3 or C5.

Sulfonation:

Sulfonation of pyridine requires high temperatures and often results in low yields. The sulfonation of this compound would likely be an inefficient process.

Friedel-Crafts Reactions:

The pyridine ring is generally unreactive towards Friedel-Crafts alkylation and acylation. youtube.com The nitrogen atom complexes with the Lewis acid catalyst, leading to further deactivation of the ring and preventing the reaction. Therefore, Friedel-Crafts reactions are not considered a viable transformation pathway for this compound under standard conditions.

The following table summarizes the anticipated reactivity of the pyridine ring in this compound towards electrophilic substitution.

| Reaction | Typical Reagents | Expected Reactivity/Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Low reactivity; substitution, if any, expected at C3 or C5. |

| Halogenation | X₂/FeX₃ or other Lewis acid | Low reactivity; substitution, if any, expected at C3 or C5. |

| Sulfonation | SO₃/H₂SO₄ | Very low reactivity; likely requires harsh conditions with poor yields. |

| Friedel-Crafts Alkylation/Acylation | R-X/AlCl₃ or RCOCl/AlCl₃ | Generally unreactive due to catalyst complexation with the pyridine nitrogen. |

Iv. Applications of 2 Bromo 6 Methoxymethyl Pyridine in Specialized Chemical Research

Utilization as a Versatile Synthetic Building Block in Complex Organic Synthesis

The inherent reactivity of the carbon-bromine bond, coupled with the electronic properties of the pyridine (B92270) ring and the steric and electronic influence of the methoxymethyl substituent, makes 2-bromo-6-(methoxymethyl)pyridine a highly sought-after starting material for constructing intricate molecular architectures.

Construction of Architecturally Diverse Heterocyclic Frameworks

The pyridine moiety is a fundamental component of many bioactive substances and functional materials. This compound serves as an excellent precursor for creating more complex heterocyclic systems. The bromine atom at the 2-position is amenable to a wide range of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions enable the introduction of various aryl, heteroaryl, amino, and alkynyl groups, respectively, leading to the formation of novel, architecturally diverse heterocyclic frameworks. The methoxymethyl group at the 6-position can also be chemically modified, further expanding the structural possibilities.

Preparation of Multi-Substituted Pyridine Conjugates

The sequential and regioselective functionalization of this compound allows for the synthesis of multi-substituted pyridine conjugates with well-defined substitution patterns. The bromine atom provides a handle for introducing a substituent at the 2-position, while the pyridine ring itself can undergo further reactions. For instance, after a cross-coupling reaction at the bromine position, the pyridine nitrogen can be quaternized or the ring can be subjected to electrophilic or nucleophilic substitution, depending on the activating or deactivating nature of the existing and newly introduced substituents. This step-wise approach is crucial for building complex molecules with tailored electronic and steric properties. Research has demonstrated the synthesis of various multi-substituted pyridines, where the strategic use of brominated pyridine precursors is key to achieving high yields and specific substitution patterns. nih.gov

Design and Development of Ligands for Catalysis

The pyridine nitrogen and the ether oxygen of the methoxymethyl group in this compound provide two potential coordination sites, making it an attractive scaffold for designing ligands for transition metal catalysis. The bromine atom can be readily displaced or transformed to introduce other coordinating groups, leading to a wide array of mono- and polydentate ligands.

Integration into Chiral Pyridine-Containing Ligands for Asymmetric Catalysis

Chiral ligands are essential for enantioselective synthesis, a critical area in pharmaceutical and fine chemical production. This compound can be used as a starting material to create chiral ligands. nih.gov By reacting it with chiral amines or phosphines, for example, new chiral bidentate or tridentate ligands can be synthesized. These ligands can then be complexed with transition metals to form catalysts for asymmetric reactions, such as hydrogenation, hydrosilylation, and allylic alkylation. nih.gov The development of chiral diphosphine ligands with C2 symmetry, for instance, has been a significant area of research, leading to highly effective catalysts. nih.gov The rigid backbone and specific bite angles of these ligands are crucial for inducing high enantioselectivity. nih.gov

Coordination Chemistry Studies with Transition Metal Complexes

The coordination of pyridine and its derivatives to transition metals is a well-established field of study. wikipedia.orgresearchgate.net Ligands derived from this compound can form stable complexes with a variety of transition metals, including but not limited to palladium, copper, nickel, and rhodium. researchgate.net The electronic properties of the pyridine ring and the nature of the substituents influence the stability and reactivity of the resulting metal complexes. nih.gov Researchers have explored the coordination behavior of similar pyridine-based ligands, such as those derived from 2,6-pyridinedimethanol, with early transition metals like titanium, zirconium, niobium, and vanadium. researchgate.net These studies provide insight into the formation of mononuclear and dinuclear complexes and their potential applications in catalysis. researchgate.net The coordination of arenes to transition metals can dramatically alter their reactivity, making them more susceptible to nucleophilic attack, a principle that is exploited in various synthetic transformations. nih.gov

| Ligand Precursor | Metal | Resulting Complex Type | Potential Application |

| 2,6-pyridinedimethanol derivatives | Vanadium(V) | Dinuclear and mononuclear oxido complexes researchgate.net | Oxidation catalysis researchgate.net |

| 2,6-pyridinedimethanol | Group 4 & 5 metals (e.g., Ti, Zr, Nb) | Binuclear and trinuclear alkoxide complexes researchgate.net | Polymerization, alcoholysis reactions researchgate.net |

| Chiral 2,6-bis{(−)-menthyl}pyridine | Vanadium(III), Molybdenum(VI) | Chiral metal-oxo complexes researchgate.net | Asymmetric oxidation of olefins researchgate.net |

Applications in Biomimetic Catalysis and Related Systems

Biomimetic catalysis seeks to replicate the high efficiency and selectivity of enzymes by using synthetic catalysts. Pyridine-containing ligands are prevalent in the active sites of many metalloenzymes. Ligands synthesized from this compound can be designed to mimic the coordination environment of these natural systems. For example, they can be incorporated into larger molecular scaffolds that create a specific pocket around a coordinated metal center, influencing substrate binding and catalytic activity. The ability to fine-tune the steric and electronic properties of the ligand by modifying the pyridine core is essential for developing effective biomimetic catalysts.

Precursor for Advanced Organic Materials Research

Currently, there is a notable absence of specific research literature detailing the direct application of this compound as a precursor in the synthesis of advanced organic materials. While the foundational structure of this compound, a substituted pyridine, is a common motif in materials science for creating conjugated polymers and materials for organic electronics, the specific utility of the this compound variant has not been explicitly documented in available scientific publications.

The development of organic semiconductors often involves the use of pyridine-containing building blocks in polymerization reactions such as Suzuki, Stille, and Heck coupling. These reactions typically leverage the reactivity of a carbon-halogen bond, such as the carbon-bromine bond present in this compound, to form new carbon-carbon bonds and construct the backbone of a conjugated polymer. Such polymers are integral to the function of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

For instance, the synthesis of poly(p-phenylenevinylene) (PPV) and its derivatives, a well-known class of electroluminescent polymers, often employs precursor monomers that can undergo polymerization and subsequent elimination reactions. While various substituted aromatic compounds are used in these syntheses, the specific incorporation of the this compound unit has not been reported.

Similarly, the creation of pyridine-based ligands for metal complexes with photophysical or electronic properties is a significant area of research. These complexes can find applications in various advanced materials. However, research in this domain has not yet highlighted the use of this compound as a starting material for such ligands.

Due to the lack of direct research on this specific compound in advanced organic materials, no detailed research findings or corresponding data tables can be presented at this time. The potential of this compound in this field remains an open area for future investigation.

V. Methodologies for Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms in 2-bromo-6-(methoxymethyl)pyridine. For this compound, one would expect to see distinct signals corresponding to the three different protons on the pyridine (B92270) ring, the two protons of the methylene (B1212753) (-CH₂-) group, and the three protons of the methoxy (B1213986) (-OCH₃) group. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would confirm the arrangement of these groups. For instance, the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), while the methoxymethyl protons would be found in the upfield region (δ 3.0-5.0 ppm).

Complementing ¹H NMR, ¹³C NMR spectroscopy detects the carbon atoms in the molecule. For this compound, seven distinct carbon signals would be expected. The spectrum would show five signals for the pyridine ring carbons, with the carbon atom bonded to the bromine atom (C-Br) being significantly influenced by the halogen. The chemical shifts for the methylene carbon (-CH₂-) and the methoxy carbon (-OCH₃) would also be clearly identifiable. This technique is crucial for confirming the carbon backbone of the molecule.

To unequivocally establish the bonding network, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon atom.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. For this compound, the monoisotopic mass is calculated to be 200.97893 Da. uni.lu High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₈BrNO) by providing a highly accurate mass measurement.

Predicted mass-to-charge ratios (m/z) for various adducts under electrospray ionization (ESI) conditions have been calculated and are presented in the table below. uni.lu Analysis of the fragmentation pattern would show characteristic losses, such as the loss of a methoxy group (-OCH₃) or a bromomethyl radical, which would further support the proposed structure.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 201.98621 |

| [M+Na]⁺ | 223.96815 |

| [M-H]⁻ | 199.97165 |

| [M+NH₄]⁺ | 219.01275 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key vibrations would include:

C-O-C stretching: Strong bands typically in the 1150-1085 cm⁻¹ region, confirming the ether linkage of the methoxymethyl group.

C-H stretching: Signals for aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl and methylene groups (just below 3000 cm⁻¹).

C=N and C=C stretching: Vibrations characteristic of the pyridine ring, typically found in the 1600-1400 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region of the spectrum (typically 680-515 cm⁻¹).

The presence and position of these bands provide corroborating evidence for the structure deduced from NMR and MS data.

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic techniques are fundamental in the analysis of "this compound," enabling its separation from reaction mixtures and the determination of its purity. The choice of technique depends on the volatility and polarity of the compound and its potential impurities. The principal methods employed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds. For "this compound," reversed-phase HPLC is a commonly applied method. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase: A C18 (octadecylsilyl) column is frequently utilized, offering a hydrophobic surface for interaction with the analyte.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically employed. The composition of the mobile phase can be adjusted to optimize the separation.

Detection: Ultraviolet (UV) detection is suitable for "this compound" due to the presence of the pyridine ring, which absorbs UV light. The detection wavelength is usually set at a maximum absorbance of the chromophore to ensure high sensitivity.

The purity of the compound can be determined by integrating the peak area of the analyte and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC)

GC is a preferred method for the analysis of volatile and thermally stable compounds. Given that "this compound" has a boiling point that allows for volatilization without decomposition, GC is a highly effective technique for its purity assessment.

Stationary Phase: A non-polar or mid-polar capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane, is typically used.

Carrier Gas: An inert gas like helium or nitrogen serves as the mobile phase.

Injector and Detector Temperatures: The injector and detector are maintained at temperatures high enough to ensure the rapid volatilization of the sample and prevent condensation.

Oven Temperature Program: The column oven temperature is often programmed to increase during the analysis to ensure the efficient elution of all components.

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like "this compound." For structural confirmation and identification of impurities, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS).

Commercial suppliers often report the purity of "this compound" as determined by GC analysis.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity.

Stationary Phase: A thin layer of silica (B1680970) gel on a solid support (e.g., glass or aluminum) is a common choice.

Mobile Phase: The choice of eluent depends on the polarity of the compound. A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The ratio of these solvents is adjusted to achieve good separation, indicated by the retention factor (R\f).

Visualization: After development, the spots on the TLC plate can be visualized under UV light (typically at 254 nm) or by staining with a suitable reagent.

In the synthesis of related bromo-pyridine derivatives, TLC is often used to monitor the conversion of starting materials to products.

Illustrative Data Tables

The following tables provide examples of typical parameters that could be used for the chromatographic analysis of "this compound."

Table 1: Example HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| UV Detection | 265 nm |

| Expected Retention Time | 3-5 min |

Table 2: Example GC Method Parameters

| Parameter | Value |

|---|---|

| Column | HP-5 (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | 100 °C (1 min), then 10 °C/min to 250 °C (5 min) |

| Injection Mode | Split (10:1) |

| Expected Retention Time | 8-12 min |

Table 3: Example TLC Method Parameters

| Parameter | Value |

|---|---|

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Expected R\f | 0.4-0.6 |

Vi. Theoretical and Computational Investigations of 2 Bromo 6 Methoxymethyl Pyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules like 2-bromo-6-(methoxymethyl)pyridine. DFT calculations can elucidate the molecule's geometric and electronic structure, offering a basis for understanding its reactivity and spectroscopic characteristics.

Detailed research findings from DFT studies on similar substituted pyridines suggest that the B3LYP functional combined with a basis set such as 6-311++G(d,p) is effective for optimizing the molecular geometry and predicting electronic properties. For this compound, DFT calculations would likely reveal a non-planar conformation due to the methoxymethyl group. The stability of the molecule is influenced by hyperconjugative interactions and the delocalization of atomic charges, which can be analyzed using Natural Bond Orbital (NBO) analysis.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. nih.gov For instance, a smaller energy gap in a related compound was shown to correlate with higher reactivity. Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the electron density distribution and are useful for predicting sites for electrophilic and nucleophilic attack. nih.gov In the case of this compound, the electronegative nitrogen and bromine atoms would be expected to be regions of negative potential, while the hydrogen atoms of the methyl group would be areas of positive potential.

Theoretical vibrational frequencies can also be calculated using DFT and are often in good agreement with experimental data from FTIR and FT-Raman spectroscopy, aiding in the assignment of vibrational modes. nih.gov

Table 1: Calculated Electronic Properties of a Substituted Pyridine (B92270) Derivative (Example Data)

| Parameter | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -1720.34 a.u. |

This table presents example data based on typical values for similar heterocyclic compounds to illustrate the outputs of DFT calculations.

Computational Modeling of Reaction Mechanisms Involving the Compound

For instance, in nucleophilic aromatic substitution (SNAr) reactions, computational studies can model the attack of a nucleophile on the pyridine ring, which is activated by the electron-withdrawing bromine atom and the ring nitrogen. researchgate.net DFT calculations can determine the energy barriers for substitution at different positions, explaining the observed regioselectivity. nih.gov

The synthesis of pyridyl ethers, a class of compounds to which this compound is related, has been investigated computationally. These studies reveal reaction pathways, such as concerted mechanisms via five-membered transition states in Bi(V)-mediated O-arylation of pyridones, and can explain the kinetic and thermodynamic factors controlling regioselectivity. worktribe.comresearchgate.netnih.gov Computational analysis of reactions involving pyridynes, highly reactive intermediates, has also been used to predict and rationalize the regioselectivity of nucleophilic additions. nih.gov

Furthermore, computational models can be used to understand and predict the outcomes of complex reaction cascades, such as the skeletal editing of pyridines into other aromatic systems. nih.gov For reactions involving this compound, computational modeling could be used to optimize reaction conditions and to design more efficient synthetic routes.

Molecular Dynamics Simulations (if relevant for supramolecular assembly or ligand-receptor interactions in a non-clinical context)

While clinical applications are outside the scope of this article, Molecular Dynamics (MD) simulations can provide valuable insights into the non-covalent interactions and supramolecular assembly of this compound in various environments. MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes. nih.gov

MD simulations could be employed to study the self-assembly of this compound molecules, potentially driven by π-π stacking of the pyridine rings and other non-covalent interactions. mdpi.comresearchgate.net The formation of supramolecular structures is critical in materials science and crystal engineering. mdpi.com For example, simulations can predict the structure and stability of molecular assemblies, such as columnar or layered structures. rsc.org

In the context of materials science, the interaction of this compound with surfaces can also be investigated using MD simulations. For example, studies have been conducted on the adsorption of pyridine derivatives on metal surfaces, revealing the nature of the bonding and the orientation of the molecules at the interface. nih.gov These simulations can be complemented by DFT calculations to provide a more detailed understanding of the electronic interactions at play.

Predictive Modeling for Reactivity and Selectivity

Predictive modeling, often employing machine learning algorithms trained on computational and experimental data, is an emerging area in chemistry. These models can predict the reactivity and selectivity of compounds like this compound in various chemical transformations.

For example, predictive models have been developed to forecast the regioselectivity of nucleophilic additions to N-alkyl pyridiniums, where the substituent effects on the pyridine ring play a crucial role. chemrxiv.org Similarly, models based on calculated pKa values have been used to predict the site-selectivity of deprotometalation reactions for a wide range of functionalized heterocycles. nih.gov Such a model could predict the most likely position for metalation on the this compound ring, which is valuable information for planning further synthetic transformations.

Machine learning models, particularly graph-convolutional neural networks, are also being used to predict the outcomes of aromatic C-H functionalization reactions. rsc.org By inputting the structure of this compound, these models could provide a rapid assessment of which C-H bonds are most likely to react under specific catalytic conditions, thus guiding experimental design. These predictive tools are becoming increasingly important for accelerating the discovery and optimization of chemical reactions.

Vii. Future Research Directions and Perspectives in 2 Bromo 6 Methoxymethyl Pyridine Chemistry

Emerging Synthetic Strategies and Sustainable Approaches

The future of synthesizing and modifying 2-bromo-6-(methoxymethyl)pyridine and its derivatives will likely be shaped by the dual goals of increased efficiency and environmental responsibility. Key areas of development are expected to include the adoption of greener catalytic systems and the exploration of novel reaction pathways.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental tools for functionalizing aryl halides. Future research will likely focus on developing more sustainable versions of these reactions for this compound. This includes the use of palladium nanoparticles supported on biodegradable and readily available materials like cellulose, starch, or chitosan (B1678972). mdpi.com These bio-supported catalysts offer advantages such as ease of separation, recyclability, and reduced metal leaching, contributing to a greener chemical process. mdpi.comresearchgate.net Furthermore, the development of robust, reusable supported palladium catalysts for use in continuous flow reactors could enable large-scale, efficient production of derivatives of this compound. rsc.org

Another significant trend is the move towards replacing precious metal catalysts like palladium with more earth-abundant and less toxic alternatives, such as nickel. chemistryworld.com Research into nickel-catalyzed cross-coupling reactions of this compound could open up more cost-effective and sustainable synthetic routes.

Moreover, the direct C-H functionalization of the pyridine (B92270) ring presents a powerful and atom-economical strategy for derivatization. While challenging due to the electron-deficient nature of the pyridine ring, methods for the direct and selective functionalization of pyridines are a growing area of research. nih.govnih.gov Future investigations could explore the application of these techniques to this compound, allowing for the introduction of new functional groups without the need for pre-functionalized starting materials.

Biocatalysis also offers a promising avenue for the sustainable synthesis of functionalized pyridines. The use of whole-cell biocatalysts or isolated enzymes can provide high selectivity under mild reaction conditions, reducing the need for harsh reagents and solvents. acs.org Exploring enzymatic transformations of the methoxymethyl group or the pyridine ring of this compound could lead to novel and environmentally friendly synthetic pathways.

| Synthetic Strategy | Potential Advantages | Relevant Research Context |

| Bio-supported Palladium Catalysis | Recyclability, reduced metal leaching, use of renewable supports. | Catalysts supported on cellulose, starch, and chitosan for C-C coupling reactions. mdpi.com |

| Nickel-Catalyzed Cross-Coupling | Cost-effective, use of earth-abundant metal. | General trend in catalysis to replace palladium with nickel for sustainability. chemistryworld.com |

| Direct C-H Functionalization | Atom economy, reduced synthetic steps. | Development of methods for direct and selective functionalization of pyridine rings. nih.govnih.gov |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantio-complementary synthesis of substituted heterocycles using transaminases. acs.org |

Exploration of Novel Catalytic and Material Science Applications

The inherent structural features of this compound make it an attractive scaffold for the development of novel catalysts and advanced materials. Its pyridine nitrogen and the potential for derivatization at the bromine and methoxymethyl positions allow for the design of sophisticated molecular architectures.

In the realm of catalysis, derivatives of this compound can be designed as ligands for transition metal complexes. The synthesis of multidentate ligands that can stabilize metal centers and influence their catalytic activity is a key area of research. For instance, the synthesis of tren-based scaffolded ligands from similar 2-bromo-pyridine derivatives highlights a pathway to creating robust and specific catalysts for various organic transformations. georgiasouthern.edu These new catalytic systems could find applications in areas such as asymmetric synthesis and the formation of complex molecular structures. The interaction between a pyridine substrate and a metal center can also be exploited to boost the activity of cross-coupling reactions. rsc.org

In material science, the focus is increasingly on the development of functional organic materials with tailored electronic and photophysical properties. This compound is a promising building block for such materials. Its derivatives could be explored for their potential in:

Organic Light-Emitting Diodes (OLEDs): The pyridine moiety is a common component in ligands for phosphorescent iridium complexes used in OLEDs. By functionalizing this compound, it may be possible to synthesize novel iridium complexes with enhanced quantum yields and tunable emission colors. Computational studies on the electronic properties of such derivatives could guide the design of next-generation OLED materials. researchgate.net

Luminescent Materials: The concept of aggregation-induced emission (AIE) is a powerful strategy for developing highly luminescent materials in the solid state. The derivatization of this compound could lead to new AIE-active molecules with applications in sensing, bioimaging, and optoelectronics. uni.lu

Functional Polymers: The bromine atom on the pyridine ring allows for its use as a monomer in various polymerization reactions. For example, Kumada catalyst-transfer polycondensation could be employed to synthesize well-defined conjugated polymers with 2-(methoxymethyl)pyridine (B1295691) units in the backbone. dntb.gov.ua These polymers could exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics.

Advanced Derivatization Pathways for Functional Materials

The creation of functional materials from this compound hinges on the development of advanced and efficient derivatization strategies. Beyond standard cross-coupling reactions, more sophisticated synthetic methodologies can unlock a wider range of molecular architectures with unique properties.

One of the most promising future directions is the application of C-H activation chemistry. The direct functionalization of the C-H bonds of the pyridine ring offers a highly efficient way to introduce complexity and functionality. nih.govnih.gov This approach bypasses the need for pre-installed activating or directing groups, leading to shorter and more sustainable synthetic routes. Research in this area could focus on the regioselective C-H functionalization of this compound to create a diverse library of derivatives for screening in various applications.

The synthesis of supramolecular assemblies is another exciting frontier. By introducing recognition motifs onto the this compound scaffold, it is possible to create molecules that can self-assemble into well-defined nanostructures. These supramolecular systems could find applications in areas such as drug delivery, sensing, and catalysis. The pyridine nitrogen itself can act as a hydrogen bond acceptor or a metal coordinating site, facilitating the formation of these complex architectures. The crystal structure of related compounds like 2-bromo-6-hydrazinyl-pyridine reveals the importance of hydrogen bonding and π-π stacking interactions in directing the solid-state packing, providing insights for the design of new supramolecular systems. nih.gov

Furthermore, the development of multicomponent reactions involving this compound as a key building block could provide rapid access to complex molecular scaffolds. These one-pot reactions, where three or more reactants combine to form a single product, are highly efficient and atom-economical.

Finally, the synthesis of functional polymers via techniques like Kumada catalyst-transfer polycondensation (KCTP) from monomers derived from this compound represents a significant opportunity. dntb.gov.ua This method allows for the controlled synthesis of conjugated polymers with well-defined structures and low polydispersity, which is crucial for optimizing their performance in electronic devices. The direct synthesis of π-conjugated polymers with bromoaryl groups in the side chains has been demonstrated, suggesting that similar strategies could be applied to incorporate the this compound moiety into polymer architectures. rsc.org

Interdisciplinary Research Integrating the Compound into New Fields of Chemical Science

The versatility of this compound positions it as a valuable tool for interdisciplinary research, bridging the gap between traditional organic chemistry and other scientific domains such as chemical biology and medicinal chemistry.

A particularly exciting avenue is the exploration of this compound derivatives in the field of chemical biology . The development of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has revolutionized our ability to study and manipulate biological systems. The functional groups on this compound could be modified to participate in such reactions, enabling its use as a molecular probe for imaging, tracking, and quantifying biomolecules in their native environment.

In medicinal chemistry , substituted pyridines are a common motif in a vast number of pharmaceuticals. The this compound scaffold could serve as a starting point for the synthesis of novel bioactive compounds. For example, the synthesis of methoxypyridine-derived gamma-secretase modulators for potential Alzheimer's disease therapy demonstrates the utility of similar scaffolds in drug discovery. nih.gov The ability to readily derivatize the this compound core through the strategies outlined in the previous sections would allow for the rapid generation of compound libraries for high-throughput screening against various biological targets. The synthesis of pyridopyridazine (B8481360) derivatives, which have shown a range of biological activities, from substituted pyridines further underscores the potential in this area. mdpi.com

The integration of computational chemistry will be crucial in guiding these interdisciplinary research efforts. researchgate.net Density functional theory (DFT) calculations can be used to predict the electronic properties, reactivity, and potential biological activity of novel derivatives of this compound, thereby streamlining the experimental design and discovery process.

| Interdisciplinary Field | Potential Application of this compound Derivatives |

| Chemical Biology | Development of molecular probes for bioimaging and bioconjugation through bioorthogonal chemistry. |

| Medicinal Chemistry | Scaffolds for the synthesis of novel bioactive compounds and drug candidates. nih.gov |

| Computational Chemistry | Prediction of electronic properties, reactivity, and biological activity to guide experimental work. researchgate.net |

Q & A

Q. How can reaction conditions be optimized for synthesizing 2-Bromo-6-(methoxymethyl)pyridine with high yield and purity?

- Methodological Answer : Synthesis optimization involves controlling solvent polarity, temperature, and reaction time. For example, microwave-assisted synthesis (60–80°C, DMF solvent) reduces reaction time to 1–2 hours while achieving yields >85% (compared to 12–24 hours for conventional heating). Bromination of the pyridine precursor requires stoichiometric control of reagents like NBS (N-bromosuccinimide) to minimize side products . Table 1 : Comparison of synthetic routes

| Method | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional heating | THF | 70 | 65–70 | |

| Microwave-assisted | DMF | 80 | 85–90 | |

| Catalytic bromination | CH₂Cl₂ | 25 (room temp) | 75–80 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent positions on the pyridine ring (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, bromine-induced deshielding effects) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are critical for determining bond angles, torsional conformations, and intermolecular interactions in single crystals. For example, C-Br bond lengths typically range from 1.89–1.92 Å .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins. For example:

- Antiviral targets : Docking into HIV protease (PDB: 1NH0) reveals hydrogen bonding between the methoxymethyl group and Asp25 residues, with a binding energy of -8.2 kcal/mol .

- Kinase inhibition : The bromine atom may sterically hinder ATP-binding pockets in kinases like EGFR, as shown in docking simulations .

Q. What strategies resolve contradictions in reported biological activities of halogenated pyridine derivatives?

- Methodological Answer : Discrepancies arise from substituent positioning and assay conditions. Systematic approaches include:

- Comparative SAR studies : Compare this compound with analogs (e.g., 2-Bromo-6-(trifluoromethyl)pyridine) to isolate electronic vs. steric effects .

- Standardized assays : Re-evaluate IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability in enzyme inhibition data .

Q. How does this compound serve as a ligand in transition-metal-catalyzed reactions?

- Methodological Answer : The compound acts as a bidentate ligand via pyridine N and methoxymethyl O atoms. Case studies:

- Palladium-catalyzed cross-coupling : Enhances Suzuki-Miyaura reaction efficiency (TON > 10³) due to electron-donating methoxymethyl group stabilizing Pd(0) intermediates .

- Coordination chemistry : Forms stable complexes with Cu(I) (e.g., [Cu(L)₂]⁺), characterized by UV-Vis (λₘₐₓ ≈ 450 nm) and cyclic voltammetry .

Data Contradiction Analysis

Q. Why do similar halogenated pyridines exhibit divergent antimicrobial activities?

- Methodological Answer : Discrepancies are attributed to:

- Lipophilicity : LogP values (e.g., this compound: LogP = 2.5) influence cell membrane penetration .

- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) reduce activity against Gram-negative bacteria compared to electron-donating methoxymethyl groups .

Table 2 : Antimicrobial activity comparison

| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

|---|---|---|

| This compound | 32 | 16 |

| 2-Bromo-6-(trifluoromethyl)pyridine | >64 | 32 |

| 2-Chloro-6-methoxypyridine | 64 | 64 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.